Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H20N2O4S and a molecular weight of 312.39 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an ethyl ester group, a sulfonyl group, and an aminophenyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate typically involves the reaction of 2-aminobenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-((2-chloropyridin-3-yl)sulfonyl)piperidine-4-carboxylate: Similar structure but with a chloropyridinyl group instead of an aminophenyl group.
Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: Contains a methylpyridinyl group instead of an aminophenyl group.
Uniqueness
Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an aminophenyl group and a sulfonyl group allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .
Properties
CAS No. |
1306105-18-9 |
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Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
ethyl 1-(2-aminophenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-6-4-3-5-12(13)15/h3-6,11H,2,7-10,15H2,1H3 |
InChI Key |
ZNMQCRYFARPADL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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